molecular formula C16H21ClN2O4 B1439657 (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate CAS No. 1228666-10-1

(trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B1439657
CAS No.: 1228666-10-1
M. Wt: 340.8 g/mol
InChI Key: JBCBYFOBIDCTEV-VXGBXAGGSA-N
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Description

(trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.

    Substitution Reactions: The tert-butyl, methyl, and chloropyridinyl groups are introduced through a series of substitution reactions, often using reagents such as tert-butyl chloride, methyl iodide, and 4-chloropyridine.

    Esterification: The final step involves the esterification of the pyrrolidine ring to form the dicarboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloropyridinyl group.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

(trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-fluoropyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-bromopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Uniqueness

The uniqueness of (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4S)-4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(21)19-8-11(12(9-19)14(20)22-4)10-7-18-6-5-13(10)17/h5-7,11-12H,8-9H2,1-4H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCBYFOBIDCTEV-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)C(=O)OC)C2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116441
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4R)-4-(4-chloro-3-pyridinyl)-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-10-1
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4R)-4-(4-chloro-3-pyridinyl)-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4R)-4-(4-chloro-3-pyridinyl)-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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